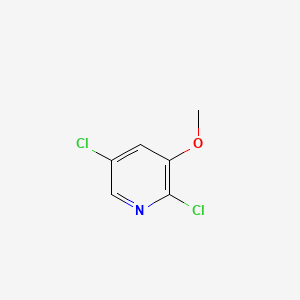

2,5-Dichloro-3-methoxypyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2,5-dichloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCQZJSWAAJVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679115 | |

| Record name | 2,5-Dichloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214366-19-4 | |

| Record name | 2,5-Dichloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,5 Dichloro 3 Methoxypyridine and Its Analogues

De Novo Pyridine (B92270) Ring Formation Approaches

De novo syntheses build the pyridine ring from acyclic precursors, offering a high degree of flexibility in the introduction of various substituents. These methods often involve condensation or cycloaddition reactions. baranlab.org

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks and Related Precursors

While specific examples detailing the use of trifluoromethyl-containing building blocks for the direct synthesis of 2,5-dichloro-3-methoxypyridine are not prevalent in the reviewed literature, the general principles of cyclocondensation are well-established for pyridine synthesis. For instance, the Hantzsch pyridine synthesis is a classic multi-component reaction that forms a dihydropyridine (B1217469) from an aldehyde, a β-keto ester, and a nitrogen donor, which is then oxidized to the corresponding pyridine. wikipedia.org This foundational strategy has been adapted and modified to produce a wide array of substituted pyridines.

A relevant synthesis of a related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), starts from 2,3-dichloro-5-trichloromethylpyridine. alfa-chemical.com This highlights a common industrial strategy where a pre-functionalized, non-aromatic or differently substituted precursor is cyclized or modified to achieve the desired pyridine structure.

Multicomponent Reaction Sequences for Pyridine Core Construction

Multicomponent reactions (MCRs) are highly efficient for building complex molecular scaffolds like pyridines in a single step from three or more starting materials. acsgcipr.orgtaylorfrancis.com These reactions are atom-economical and can generate diverse libraries of compounds by varying the individual components. acs.org

Several named reactions fall under this category, including:

Hantzsch Dihydropyridine Synthesis: As mentioned, this reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org Subsequent oxidation yields the pyridine ring. wikipedia.org

Guareschi-Thorpe Reaction: This reaction provides a route to 2,6-dihydroxypyridine-3-carbonitriles.

Bohlmann-Rahtz Pyridine Synthesis: This method constructs the pyridine ring from an enamine and an α,β-unsaturated carbonyl compound.

Kröhnke Pyridine Synthesis: This synthesis utilizes pyridinium (B92312) salts to generate 2,4,6-trisubstituted pyridines. baranlab.org

A modern approach to de novo pyridine synthesis involves a three-component coupling of a dithiane anion, an α,β-unsaturated carbonyl, and a trimethylsilane-imine, which provides access to di- through pentasubstituted pyridines with complete regiochemical control. acs.org Another innovative method is the Cs2CO3-promoted annulation of aromatic terminal alkynes with benzamides serving as the nitrogen source, yielding 3,5-diaryl pyridines. mdpi.com

Functionalization and Derivatization of Pre-existing Pyridine Scaffolds

This approach starts with a pre-formed pyridine ring and introduces or modifies substituents to achieve the target molecule. This is often the preferred method for producing specific isomers when a suitable starting pyridine is available.

Regioselective Chlorination Methodologies on Pyridine Rings

The introduction of chlorine atoms onto a pyridine ring can be challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. chemrxiv.org Consequently, harsh conditions are often required, which can lead to a lack of regioselectivity. nih.gov

One strategy to produce chlorinated pyridines involves the high-temperature chlorination of a substituted pyridine. For example, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be synthesized by the chlorination of 2-chloro-5-(trichloromethyl)pyridine (B1585791). google.com Another process describes the vapor-phase chlorination of pyridine or its derivatives in a two-stage reactor with controlled temperatures to achieve selective chlorination. google.com

To overcome the inherent lack of reactivity and selectivity in pyridine chlorination, directed C-H activation strategies have been developed. These methods utilize a directing group to guide the chlorinating agent to a specific position on the pyridine ring.

A notable example is the palladium-catalyzed C-H chlorination of 2-phenoxypyridine (B1581987) derivatives. rsc.orgrsc.org The 2-pyridyl group acts as an auxiliary, directing the chlorination to the ortho positions of the phenoxy group. rsc.orgrsc.org While this example focuses on the phenoxy substituent, the principle of using a directing group is a powerful tool for achieving regioselectivity in the functionalization of pyridine rings themselves. For instance, a 2-chloro substituent can direct further functionalization, although it may require longer reaction times. nih.gov

Catalytic systems are crucial for achieving efficient and selective chlorination of pyridines under milder conditions. Transition metal catalysts, particularly those based on palladium, have been shown to be effective for C-H chlorination. rsc.orgrsc.org In these systems, the catalyst facilitates the activation of a C-H bond, allowing for subsequent reaction with a chlorine source, such as N-chlorosuccinimide (NCS). rsc.orgrsc.org

The choice of catalyst and reaction conditions can significantly influence the selectivity of the chlorination. For instance, in the palladium-catalyzed chlorination of 2-aryloxypyridines, the addition of an acid co-catalyst like TsOH was found to be beneficial. rsc.org The solvent can also play a critical role; for example, some chlorination reactions are performed in ethyl acetate, while others use DMF. rsc.orgrsc.org

Furthermore, studies on catalyst deactivation during pyridine chlorination in fixed-bed reactors have been conducted to optimize industrial processes. researchgate.net These studies help in developing robust kinetic models to predict catalyst performance and product yield under various conditions. researchgate.net

Directed Chlorination Techniques

Selective Methoxylation Protocols

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing a methoxy (B1213986) group onto a halogenated pyridine ring. This reaction typically involves the displacement of a halide ion by a methoxide (B1231860) nucleophile. The reactivity of the halogenated pyridine is influenced by the nature and position of the halogen, as well as the presence of other substituents on the ring.

In the case of dichloropyridines, the position of methoxylation can be directed by the electronic environment of the carbon atoms attached to the chlorine atoms. For instance, in 2,6-dichloropyridines with a substituent at the 3-position, the regioselectivity of methoxylation with sodium methoxide can be influenced by the nature of the 3-substituent. researchgate.netresearchgate.net Bulky substituents at the 3-position tend to direct the incoming methoxide to the 6-position. researchgate.net The reaction of 2,6-dichloropyridine-3-carboxylic acid with sodium methoxide results in the selective formation of the 2-methoxy product, which can be explained by the formation of a six-membered cyclic transition state involving the carboxyl group and the sodium methoxide. researchgate.net

The reaction between 2,5-dichloropyridine (B42133) and potassium methoxide in methanol (B129727) has been studied, demonstrating the feasibility of this transformation. rsc.org The kinetics of such reactions are dependent on factors like the solvent and the presence of activating or deactivating groups on the pyridine ring. rsc.org For example, the reaction of 2-bromo-3-hydroxypyridine (B45599) with sodium methoxide followed by methyl iodide is a viable route to 2-bromo-3-methoxypyridine. google.com

The general mechanism for the SNAr reaction of a chloropyridine with a methoxide ion involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. pearson.com This intermediate is stabilized by the delocalization of the negative charge, including onto the electronegative nitrogen atom of the pyridine ring. pearson.com Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the methoxypyridine product. pearson.com

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyridines with Methoxide

| Starting Material | Reagent | Product(s) | Regioselectivity | Reference |

|---|---|---|---|---|

| 2,6-Dichloropyridine-3-carboxylic acid | Sodium Methoxide | 2-Methoxy-6-chloropyridine-3-carboxylic acid | Exclusive formation of the 2-methoxy product | researchgate.net |

| 2,6-Dichloropyridine-3-carboxamide | Sodium Methoxide | 2-Methoxy-6-chloropyridine-3-carboxamide & 6-Methoxy-2-chloropyridine-3-carboxamide | 9:1 ratio in favor of the 2-isomer | researchgate.net |

| 2,6-Dichloropyridine-3-carbonitrile | Sodium Methoxide | 2-Methoxy-6-chloropyridine-3-carbonitrile & 6-Methoxy-2-chloropyridine-3-carbonitrile | 9:1 ratio in favor of the 6-isomer | researchgate.net |

| 2,5-Dichloropyridine | Potassium Methoxide | 2-Chloro-5-methoxypyridine & 5-Chloro-2-methoxypyridine | Not specified | rsc.org |

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of alkoxypyridines, often providing milder reaction conditions and broader functional group tolerance compared to traditional SNAr methods. researchgate.netnih.gov These reactions typically involve the coupling of a halogenated pyridine with an alcohol in the presence of a palladium catalyst and a base.

While palladium-catalyzed C-C bond formations are more common, C-O bond forming reactions, including alkoxylation, have gained significant attention. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity. Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have proven particularly effective for the coupling of aryl chlorides. researchgate.net

The mechanism of palladium-catalyzed alkoxylation generally proceeds through a catalytic cycle involving:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the pyridine to form a Pd(II) intermediate.

Ligand Exchange: The alcohol displaces a ligand on the palladium center.

Reductive Elimination: The desired alkoxypyridine is formed through reductive elimination, regenerating the Pd(0) catalyst.

For substrates like dichloropyridines, site-selectivity can be a challenge. However, strategic use of ligands can control the regioselectivity of the coupling reaction. For example, sterically hindered NHC ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov In some cases, ligand-free conditions can also lead to unconventional site-selectivity, such as the preferential coupling at the C5 position of 2,5-dichloropyridine. nih.gov

Nucleophilic Aromatic Substitution (SNAr) with Methoxide Reagents at Halogenated Pyridine Centers

Lithiation and Subsequent Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In the case of 2-methoxypyridines, the methoxy group can act as a directing metalation group (DMG), guiding a strong base, typically an organolithium reagent, to deprotonate the adjacent C-3 position. wikipedia.orgclockss.org The resulting lithiated intermediate can then be quenched with an electrophile to introduce a variety of substituents at the 3-position.

The regioselectivity of lithiation is influenced by the choice of the lithiating agent and the reaction conditions. While the methoxy group at C-2 directs lithiation to the C-3 position, the pyridine nitrogen itself can direct lithiation to the C-6 position. researchgate.netresearchgate.net The use of specific bases, such as the BuLi-LiDMAE superbase, has been shown to result in direct lithiation at C-6, even in the presence of an ortho-directing group at C-2. researchgate.net This is attributed to the formation of lithium aggregates near the pyridine nitrogen, which favors deprotonation at the C-6 position. researchgate.net In contrast, reagents like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can favor lithiation at the C-3 position. clockss.orgresearchgate.net

Research has indicated the potential for the formation of dilithiated pyridine intermediates under certain reaction conditions. For instance, the lithiation of 2-chloro- and 2-methoxypyridine (B126380) with LDA or LTMP has been proposed to proceed through a mechanism involving a 3,6-dilithio pyridine intermediate. researchgate.net The presence of protons at both the H-3 and H-6 positions was found to be crucial for achieving complete C-3 lithiation, suggesting a more complex pathway than direct deprotonation. researchgate.net The proposed mechanism involves pre-complexation of the lithium dialkylamide near the H-6 proton, leading to the formation of the dilithiated species. researchgate.net

Ortho-Lithiation of 2-Methoxypyridines and Regiocontrol Mechanisms

Halogen Exchange Reactions for Pyridine Ring Modification (e.g., from Trichloromethylpyridines)

Halogen exchange reactions provide a valuable method for modifying the halogen substitution pattern on a pyridine ring, which can be a precursor step to introducing a methoxy group. rsc.orgfrontiersin.org These reactions are particularly useful for converting more readily available aryl chlorides into more reactive aryl bromides or iodides, facilitating subsequent cross-coupling reactions. rsc.org

A relevant example is the conversion of a trichloromethyl group on a pyridine ring into a trifluoromethyl group, which can then influence the reactivity of the ring towards nucleophilic substitution. The reaction of 2,3-dichloro-5-trichloromethylpyridine with anhydrous hydrogen fluoride (B91410) can yield 2,3-dichloro-5-trifluoromethylpyridine. alfa-chemical.com While this is not a direct methoxylation, it illustrates the principle of modifying the pyridine ring through halogen exchange on a substituent, which can be a key step in a multi-step synthesis of a desired methoxypyridine analogue.

Furthermore, metal-halogen exchange, typically using organolithium reagents, is a common method for generating organometallic intermediates from halogenated pyridines. arkat-usa.orgharvard.edu For example, treatment of 2,5-dibromo-4-methoxypyridine (B2608117) with n-butyllithium leads to a regioselective lithium-halogen exchange at the C-2 position. arkat-usa.org The resulting lithiated species can then be reacted with an electrophile.

Synthesis of Key Intermediates Relevant to this compound Production

The industrial synthesis of many complex pyridine derivatives is a multi-step process that hinges on the efficient production of crucial intermediates. For compounds like this compound, the synthesis of chlorinated precursors such as 2-chloro-5-(trichloromethyl)pyridine and 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP) is a foundational requirement.

Synthesis of 2-chloro-5-(trichloromethyl)pyridine as a Precursor

2-chloro-5-(trichloromethyl)pyridine is a significant intermediate, and several methods for its production have been developed, often starting from 3-methylpyridine (B133936) (β-picoline). These methods vary in their approach, from liquid-phase multi-step reactions to high-temperature gas-phase chlorination.

One common route involves a four-step process starting with 3-methylpyridine. dissertationtopic.net This process includes N-oxidation, chlorination of the pyridine ring, and subsequent side-chain chlorination. dissertationtopic.net A detailed patent describes a similar liquid-phase synthesis:

N-oxidation : 3-methylpyridine is reacted with an oxidizing agent like hydrogen peroxide in a solvent such as glacial acetic acid to form N-oxygen-3-methylpyridine. google.com

Ring Chlorination : The N-oxide is then subjected to oriented chlorination using a chlorinating agent like benzoyl chloride to produce 2-chloro-5-methylpyridine. google.com

Side-Chain Chlorination : The final step involves the radical chlorination of the methyl group. This can be achieved using chlorine gas with an initiator, such as azobisisobutyronitrile or methyl ethyl ketone peroxide, to yield the crude 2-chloro-5-(trichloromethyl)pyridine product. dissertationtopic.netgoogle.com The product can then be purified by recrystallization to achieve high purity. google.com

An alternative, more direct approach involves the gas-phase chlorination of β-picoline. google.com This method is considered industrially advantageous due to the use of an economical starting material and a simpler reaction process. In this process, β-picoline is reacted with chlorine gas at high temperatures, typically between 300°C and 500°C, in the presence of an inert diluent like nitrogen or a halomethane. google.com This process can achieve yields of 30% to 60%. google.com Another method starts with 2-chloro-5-chloromethylpyridine, which undergoes chlorination to form the desired trichloromethyl derivative. asianpubs.orgasianpubs.org

Comparative Overview of Synthetic Routes to 2-chloro-5-(trichloromethyl)pyridine

| Starting Material | Key Reagents/Conditions | Reported Yield | Reference |

|---|---|---|---|

| 3-Methylpyridine | 1. H₂O₂, Glacial Acetic Acid 2. Benzoyl Chloride 3. Methyl Ethyl Ketone Peroxide | 82.7% (final step) | google.com |

| β-Picoline (3-Methylpyridine) | Cl₂ (gas), 300-500°C, Inert diluent | 30-60% | google.com |

| 3-Methylpyridine | 1. N-oxidation 2. Ring Chlorination 3. Cl₂, Azobisisobutyronitrile (initiator), o-dichlorobenzene (solvent) | Not specified in abstract | dissertationtopic.net |

Preparation of 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP) and Its Derivatives

2,3-dichloro-5-(trichloromethyl)pyridine, often abbreviated as PCMP, is the direct precursor to several agrochemically important compounds, including the fungicide Fluazinam, which is derived from the subsequent fluorination of PCMP. google.comgoogle.com The primary method for synthesizing PCMP is the ring chlorination of 2-chloro-5-(trichloromethyl)pyridine.

This chlorination is typically performed using chlorine gas at elevated temperatures, often in the presence of a catalyst. Various metal-based catalysts have been shown to be effective. For instance, iron(III) chloride can be used as a catalyst, with the reaction proceeding at temperatures between 140°C and 175°C. google.com Other effective catalysts include compounds of molybdenum, tungsten, or ruthenium, with reaction temperatures ranging from 70°C to 250°C. Antimony trichloride (B1173362) (SbCl₃) has also been utilized, facilitating ring chlorination at the 3-position at temperatures of 125–140°C.

An alternative synthetic route to PCMP starts from nicotinic acid. This process involves reacting nicotinic acid with a chlorinating agent like phosphorous pentachloride or a combination of phosphorous trichloride and chlorine gas under heat and pressure. google.comgoogle.com For example, reacting nicotinic acid with phosphorous pentachloride at 180°C for 48 hours can produce PCMP with a 65% yield. google.com

Furthermore, derivatives of PCMP can be synthesized. For example, 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) (TCTCMP) is prepared by the further chlorination of 2-chloro-5-(trichloromethyl)pyridine at 175°C using a tungsten hexachloride (WCl₆) catalyst. asianpubs.orgasianpubs.org

Selected Synthetic Methods for PCMP and Its Derivatives

| Starting Material | Product | Key Reagents/Catalyst | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-5-(trichloromethyl)pyridine | PCMP | Cl₂, Iron(III) chloride | 140-175°C | Not specified in abstract | google.com |

| Nicotinic acid | PCMP | PCl₅ | 180°C | 65% | google.com |

| Nicotinic acid | PCMP | PCl₃, Cl₂ | 120-140°C | 75% | google.com |

| 2-chloro-5-(trichloromethyl)pyridine | PCMP | Cl₂, Mo, W, or Ru compounds | 70-250°C | High yields | |

| 2-chloro-5-(trichloromethyl)pyridine | 2,3,6-trichloro-5-(trichloromethyl)pyridine | Cl₂, WCl₆ | 175°C | Not specified in abstract | asianpubs.orgasianpubs.org |

Green Chemistry Principles in the Synthesis of Halogenated Methoxypyridines

The synthesis of specialty chemicals, including halogenated methoxypyridines, is increasingly being viewed through the lens of green chemistry. This approach seeks to minimize environmental impact by designing chemical processes that are more efficient, produce less waste, and use less hazardous substances. Key principles include atom economy, the use of safer solvents, and the application of catalysis. bohrium.com

Solvent-Free and Atom-Economical Approaches

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. Reactions with high atom economy, such as additions and cyclizations, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.

Several synthetic strategies for pyridines embody these principles:

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. MCRs are noted for their high efficiency and atom economy, and many have been developed for pyridine synthesis, sometimes under solvent-free conditions. bohrium.com

One-Pot Syntheses : Similar to MCRs, one-pot procedures reduce waste and improve efficiency by eliminating the need to isolate and purify intermediates. The Kröhnke pyridine synthesis is a high-yielding one-pot method with high atom economy, producing only water and pyridine as byproducts, which simplifies purification. wikipedia.org Another example is a one-pot synthesis of chromone-fused bicyclic pyridines that proceeds in ethanol, a biocompatible solvent, with high yields and atom economy. sioc-journal.cn

Solvent-Free Reactions : A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed from pyridine N-oxides. rsc.org This atom-economical C-H functionalization reaction demonstrates a significant advancement in green synthesis for pyridine derivatives. rsc.org

Catalysis in Environmentally Benign Synthetic Routes

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with greater selectivity and efficiency, often reducing energy consumption and waste.

Metal Catalysis : Various metal catalysts are employed to create more sustainable pathways to pyridine derivatives.

Gold Catalysis : A mild, atom-economical synthesis of imidazo[1,2-a]pyridines has been developed using a gold catalyst, which allows the reaction to proceed efficiently. nih.gov

Copper Catalysis : Copper-catalyzed methodologies are increasingly common. nih.gov For example, a chiral copper(I) complex catalyzes the highly efficient and enantioselective addition of Grignard reagents to pyridinium salts. nih.govacs.org

Rare-Earth Catalysis : Cationic half-sandwich rare-earth catalysts provide an efficient and atom-economical method for synthesizing 2-alkylated pyridine derivatives. organic-chemistry.org

Environmentally Friendly Reagents and Solvents : The choice of reagents and solvents is critical. An iodoxybenzoic acid-mediated oxidative cyclization offers a metal-free method that uses environmentally friendly reagents under mild conditions. organic-chemistry.org Some synthetic routes have been adapted to use water as a solvent, significantly improving the environmental profile of the process. Catalyst recyclability is another key advantage, as seen in some metal-catalyzed syntheses of pyridine derivatives, which reduces both cost and waste. bohrium.com

By embracing these green chemistry principles, the synthesis of halogenated methoxypyridines and related compounds can be made more sustainable, efficient, and environmentally responsible.

Reactivity Profiles and Transformational Pathways of 2,5 Dichloro 3 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the two chloro-substituents, renders 2,5-dichloro-3-methoxypyridine susceptible to nucleophilic attack. smolecule.comthermofishersci.in This reactivity is central to its functionalization.

A key transformation of chloro-methoxypyridines is their reaction with amine nucleophiles. Studies on the closely related 5-chloro-3-methoxypyridine (a structural analog lacking the C2-chloro substituent) provide significant insight into these pathways. The reaction of 5-chloro-3-methoxypyridine with various lithium amides has been shown to proceed regioselectively, yielding 5-amino-3-methoxypyridine derivatives. clockss.org

This transformation is proposed to occur via a 5-methoxy-3,4-dehydropyridine intermediate, a type of heteroaryne. clockss.org The reaction is initiated by a strong base, such as a lithium amide, which abstracts a proton from the C4 position. Subsequent elimination of the C5-chloride leads to the formation of the transient aryne. The incoming amine nucleophile then adds to this intermediate. The regioselectivity of the amine addition is directed by the meta-directing effect of the methoxy (B1213986) group. clockss.org

When these reactions are conducted in the corresponding free amine as the solvent, the yields of the aminated products are generally higher. clockss.org

| Amine Nucleophile | Product | Yield (%) |

|---|---|---|

| Lithium diisopropylamide (LDA) | 5-(Diisopropylamino)-3-methoxypyridine | 85 |

| Lithium N-benzyl-N-tert-butylamide | 3-(N-Benzyl-N-tert-butylamino)-5-methoxypyridine | 75 |

| Lithium pyrrolidide | 5-Methoxy-3-N-pyrrolidylpyridine | 88 |

| Lithium diethylamide | 5-(Diethylamino)-3-methoxypyridine | 86 |

The chlorine atoms at the C2 and C5 positions of this compound are leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen activates these positions towards attack by a wide range of nucleophiles. While amination is a common example, other nucleophiles can also displace the chloride ions.

For instance, in related polychlorinated pyridine systems, methoxide (B1231860) ions (from sodium methoxide) can act as nucleophiles to displace chlorine atoms. rsc.org In the reaction of 2,3,4,5-tetrachloropyridine, treatment with a moderate strength solution of sodium methoxide leads to the displacement of a chlorine atom at the C2 or C4 position to yield products such as 3,5-dichloro-2,4-dimethoxypyridine. rsc.org This demonstrates that alkoxides can serve as effective nucleophiles for displacing chlorine on the pyridine ring, a pathway that is also applicable to this compound for the synthesis of di- and trimethoxy-pyridines.

The methoxy group at the C3 position is generally stable but can participate in reactions under specific conditions. One notable transformation is its conversion to a hydroxyl group. In studies of 3,5-dichloro-2-methoxypyridine (B181413) derivatives, heating with a strong solution of sodium methoxide resulted in the conversion of a methoxy group into a hydroxy group, alongside the formation of methyl ether. rsc.org This reaction proceeds at elevated temperatures (e.g., 150°C) and demonstrates a pathway for the demethylation of the methoxy group to yield a pyridinol derivative. rsc.org

Additionally, methoxy groups on aromatic rings can be susceptible to oxidation, potentially forming aldehydes or carboxylic acids, although this typically requires specific oxidizing agents. smolecule.comambeed.com

Displacement of Chlorine Substituents with Various Nucleophiles

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the halogenated positions of this compound serve as excellent handles for such transformations.

The Suzuki-Miyaura coupling, which joins an organic halide with an organoboron compound, is a highly effective method for the arylation of chloropyridines. fishersci.es While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable palladium catalysts and conditions can facilitate the reaction. researchgate.net

Research on the Suzuki-Miyaura coupling of 2-chloro-6-methoxypyridine (B123196), a close structural analog of the title compound, highlights the feasibility of this transformation. Using a Pd(II)/C catalyst in the presence of triphenylphosphine (B44618) (PPh₃), 2-chloro-6-methoxypyridine was successfully coupled with phenylboronic acid to achieve a 90% yield of the arylated product. sumitomo-chem.co.jp This demonstrates the high efficiency of palladium catalysis for coupling electron-rich chloropyridines. The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and preventing side reactions. sumitomo-chem.co.jpnih.gov

| Chloropyridine Substrate | Boronic Acid | Catalyst/Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-6-methoxypyridine | Phenylboronic acid | Pd(II)/C, PPh₃ | Na₂CO₃ | 90 | sumitomo-chem.co.jp |

| 2-Bromopyridine Derivatives | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃, Ligand 1* | KF | 74-91 | nih.gov |

| 4-Acetylphenylchloride | Phenylboronic acid | Pd(II)/C | NaOH | 98 | sumitomo-chem.co.jp |

*Ligand 1 refers to a specific phosphite (B83602) ligand used in the cited study.

Beyond the Suzuki reaction, other palladium- or nickel-catalyzed cross-coupling methods are instrumental in the functionalization of this compound.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, providing a direct route to aryl alkynes. gold-chemistry.orgwikidoc.org It is typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of a base. organic-chemistry.org This method is widely applicable to aryl chlorides and represents a key strategy for introducing alkynyl moieties onto the pyridine ring at the C2 or C5 positions. gold-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. harvard.edu It is known for its high reactivity and tolerance of a wide variety of functional groups. mdpi.com This reaction has been effectively used to synthesize bipyridine derivatives from halopyridine precursors. mdpi.com A significant drawback, however, is the toxicity associated with the organotin reagents and byproducts. harvard.edumdpi.com

Negishi Coupling: This reaction couples organic halides with organozinc reagents and is catalyzed by either palladium or nickel complexes. wikipedia.orgtaylorandfrancis.com The Negishi coupling is highly valued for its mild reaction conditions and the high reactivity of organozinc compounds, which allows for the coupling of various carbon centers (sp³, sp², and sp). wikipedia.orgorgsyn.org A key advantage is the ability to perform efficient couplings with less reactive aryl chlorides, making it a powerful tool for derivatizing substrates like this compound. organic-chemistry.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. nih.gov This reaction is instrumental in synthesizing arylamines from aryl halides. For a substrate like this compound, the reaction involves the coupling of an amine with the dichlorinated pyridine ring. The general mechanism proceeds through a catalytic cycle involving a Pd(0) species. wuxiapptec.com

The catalytic cycle typically begins with the oxidative addition of the aryl chloride to the Pd(0) complex to form a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond, releases the aminated product, and regenerates the active Pd(0) catalyst. wuxiapptec.com

The reactivity of the two chlorine atoms on the pyridine ring is not identical. The chlorine at the C-2 position is generally more susceptible to nucleophilic substitution, including palladium-catalyzed amination, compared to the chlorine at the C-5 position. This regioselectivity is influenced by the electronic effects of the pyridine nitrogen and the methoxy group.

Key parameters for a successful Buchwald-Hartwig amination include the choice of palladium precursor, ligand, base, and solvent. wuxiapptec.comitmo.ru Commonly used systems involve palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium pre-catalysts in combination with specialized phosphine (B1218219) ligands. itmo.ruorgsyn.org The selection of the ligand is crucial and often depends on the specific amine being used (primary, secondary, aryl, or alkyl). wuxiapptec.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of palladium for the catalytic cycle. wuxiapptec.com |

| Ligand | Biaryl phosphines (e.g., XPhos, SPhos) | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. organic-chemistry.org |

| Base | NaOtBu, K₂CO₃, K₃PO₄ | Activates the amine nucleophile and facilitates the formation of the palladium-amido complex. orgsyn.org |

| Solvent | Toluene, Dioxane, t-Butanol | Solubilizes reactants and influences reaction temperature and rate. wuxiapptec.com |

| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction. wuxiapptec.com |

While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented in the provided results, the principles of the reaction on similar dihalopyridine frameworks suggest it is a viable method for selective C-N bond formation at the C-2 position.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the this compound ring significantly influence its reactivity and the regioselectivity of substitution.

The substituents present are:

3-Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group.

2- and 5-Chloro groups (-Cl): Deactivating, ortho, para-directing groups.

Pyridine Nitrogen: A strongly deactivating group, directing electrophiles primarily to the C-3 and C-5 positions.

Studies on similar molecules, such as 2-methoxypyridine (B126380), show that electrophilic substitution like nitration and sulfonation can occur. ambeed.combrainly.com For instance, nitration of 3-chloro-5-methoxypyridine (B183929) N-oxide yields 5-chloro-3-methoxy-2-nitropyridine (B3032375) N-oxide, demonstrating substitution ortho to the methoxy group. researchgate.net Based on these principles, electrophilic attack on this compound is most likely to occur at the C-4 or C-6 position, which are ortho and para to the activating methoxy group, respectively.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target either the pyridine ring or its substituents.

Oxidation: The most common oxidation reaction for pyridines is the formation of the corresponding pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. google.combme.hu The oxidation of the nitrogen atom in this compound would yield this compound N-oxide. The N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. researchgate.netwikipedia.org For example, pyridine N-oxides can be used as oxygen transfer reagents in various catalytic oxidation reactions. organic-chemistry.org

Table 2: General Conditions for N-Oxide Formation

| Oxidizing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0-25 °C | Pyridine-N-oxide. google.com |

Reduction: Reduction reactions involving halogenated pyridines can lead to dehalogenation. Catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst and a hydrogen source, can be employed to selectively or fully remove chlorine atoms from the pyridine ring. The conditions for such reductions can be tuned to control the extent of dehalogenation.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems (e.g., Furo[2,3-b]pyridine (B1315467) derivatives)

This compound is a potential precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov One important class of such fused systems is the furo[2,3-b]pyridines.

A common strategy for constructing the furo[2,3-b]pyridine core involves nucleophilic aromatic substitution on a 2-halopyridine followed by intramolecular cyclization. nih.gov A synthetic route starting from the closely related 2,5-dichloronicotinic acid has been developed to produce functionalized furo[2,3-b]pyridines. nih.gov This methodology highlights the utility of the dichloropyridine scaffold for building more complex heterocyclic structures. The synthesis involves converting the nicotinic acid to an ester, followed by a reaction sequence that leads to the formation of the fused furan (B31954) ring. nih.gov

Another class of reactions that can lead to fused systems is the Diels-Alder reaction. Dichlorinated pyridine derivatives can participate as dienophiles or as part of a diene system in [4+2] cycloadditions to form complex polycyclic structures. molaid.comugr.es Although specific Diels-Alder reactions involving this compound are not detailed in the provided search results, its electron-deficient pyridine ring, further influenced by the chloro- and methoxy-substituents, suggests its potential participation in such transformations under appropriate conditions. mnstate.edu

Advanced Spectroscopic and Analytical Characterization Methodologies in 2,5 Dichloro 3 Methoxypyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the molecular structure of 2,5-dichloro-3-methoxypyridine by providing information about the chemical environment of its constituent atoms.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the arrangement of hydrogen atoms within the this compound molecule. The chemical shifts of the protons are influenced by their local electronic environment. For instance, in related methoxypyridine derivatives, the methoxy (B1213986) group protons typically appear as a singlet in the upfield region of the spectrum. The protons on the pyridine (B92270) ring will exhibit characteristic chemical shifts and coupling patterns depending on their position relative to the nitrogen atom and the chloro and methoxy substituents. The analysis of these chemical shifts and the spin-spin coupling between adjacent protons allows for the unambiguous assignment of each proton to its specific position on the pyridine ring.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. For example, the carbon atom of the methoxy group will have a characteristic chemical shift, while the carbons of the pyridine ring will appear at different chemical shifts due to the influence of the nitrogen atom and the chlorine substituents. mdpi.com

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-OCH₃ | 50-60 |

| C-Cl | 120-140 |

| C-N | 140-160 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is based on typical values for similar pyridine derivatives.

To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed. emerypharma.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This helps to piece together fragments of the molecule by showing which protons are neighbors.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of protons to their corresponding carbons.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the determination of the exact molecular formula of this compound, which is C₆H₅Cl₂NO. sigmaaldrich.com The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks providing further confirmation of the presence of two chlorine atoms. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. ESI-MS typically produces a protonated molecule [M+H]⁺ or other adduct ions. mdpi.com The detection of an ion corresponding to the expected molecular weight of this compound (178.02 g/mol ) provides strong evidence for its presence. sigmaaldrich.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational energies of specific bonds, a characteristic spectrum or "fingerprint" of the molecule is generated.

In the analysis of this compound, IR spectroscopy would be used to confirm the presence of key structural features. The spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring, the C-Cl bonds, and the C-O-C ether linkage. Studies on substituted pyridines have established correlations between absorption frequencies and substitution patterns. jst.go.jp For instance, 2- and 3-substituted pyridines are known to exhibit two characteristic bands in the far-infrared region, near 600 cm⁻¹ (arising from an in-plane vibration) and 400 cm⁻¹ (from an out-of-plane vibration). optica.org Aromatic C-N stretching vibrations in pyridine derivatives typically appear in the 1382-1266 cm⁻¹ region. core.ac.uk

Based on data from related methoxypyridine compounds, the following table summarizes the expected IR absorption regions for the primary functional groups in this compound. mdpi.com

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2950 - 2850 |

| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1400 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (Aryl Ether) | Symmetric Stretching | 1075 - 1020 |

| C-Cl (Aryl Chloride) | Stretching | 1100 - 800 |

| Ring Bending | In-plane / Out-of-plane | ~600 and ~400 |

This table is generated based on typical values for substituted pyridines and ethers. optica.orgcore.ac.ukmdpi.com

The precise positions of these bands provide confirmative evidence for the compound's identity and can also offer clues about the electronic effects of the substituents on the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.eduuzh.ch This technique is particularly useful for studying conjugated systems, such as the aromatic ring in this compound. The absorption of UV light excites electrons from lower-energy ground states to higher-energy excited states.

For pyridine and its derivatives, two main types of electronic transitions are typically observed: π → π* and n → π* transitions. aip.org

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are generally high-intensity absorptions.

n → π transitions* involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These are typically of lower intensity than π → π* transitions.

The absorption maxima (λmax) for these transitions are sensitive to both the substituents on the pyridine ring and the solvent used for the analysis. aip.orgmatanginicollege.ac.in For example, studies on 2- and 3-chloropyridines show absorptions in the near-ultraviolet region (approximately 260-290 nm). aip.org The presence of the methoxy group, a known auxochrome, may influence the position and intensity of these bands.

The choice of solvent can induce shifts in the absorption maxima. A "blue shift" (hypsochromic shift) to a shorter wavelength is often observed for n → π* transitions when moving from a non-polar to a polar, protic solvent like ethanol. aip.org This is because the polar solvent molecules can form hydrogen bonds with the nitrogen's lone pair, lowering the energy of the ground state and thus increasing the energy required for the transition. aip.org

| Transition Type | Expected Wavelength Range (nm) | Solvent Effect (Polar vs. Non-polar) |

| π → π | 200 - 270 | Small shift |

| n → π | 270 - 300 | Blue shift (Hypsochromic) |

This table is generated based on typical values for substituted pyridines. aip.orgnih.gov

By analyzing the UV-Vis spectrum in different solvents, researchers can distinguish between the different types of electronic transitions and gain insight into the electronic structure of this compound.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

While a specific crystal structure for this compound has not been reported in the searched literature, the methodology is well-established for similar chlorinated pyridine derivatives. iucr.orgasianpubs.org For example, the crystal structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) was determined using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). asianpubs.org The analysis revealed that it crystallizes in the orthorhombic system. asianpubs.org Similarly, studies on 4-amino-3,5-dichloropyridine (B195902) have provided detailed insights into its hydrogen bonding and intermolecular interactions. iucr.orgresearchgate.net

A successful X-ray crystallographic analysis of this compound would require growing a suitable single crystal, often achieved by slow evaporation of a solvent. asianpubs.org The data obtained would provide unambiguous confirmation of the substitution pattern on the pyridine ring and reveal details about the molecule's conformation, such as the orientation of the methoxy group relative to the ring. Furthermore, it would elucidate the crystal packing, showing how individual molecules interact with each other in the solid state through forces like π–π stacking or halogen bonding.

| Crystallographic Parameter | Information Provided | Example Data (from related dichloropyridines) asianpubs.orgresearchgate.net |

| Crystal System | The basic geometric shape of the unit cell | Orthorhombic |

| Space Group | The symmetry elements within the unit cell | Pbcm, P 1 21/c 1 |

| Unit Cell Dimensions (a, b, c, Å) | The lengths of the unit cell axes | a = 8.310, b = 17.018, c = 7.316 |

| Volume (V, ų) | The volume of the unit cell | 1034.6 |

| Z | The number of molecules per unit cell | 4 |

This table presents example data from related structures to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, Column Chromatography)

Chromatographic methods are essential for the separation, purification, and assessment of purity of organic compounds. In the synthesis of this compound, Thin-Layer Chromatography (TLC) and flash column chromatography are standardly employed.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction and to determine the number of components in a mixture. orgsyn.orgscispace.com A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (eluent). The different components travel up the plate at different rates depending on their polarity and affinity for the silica gel, resulting in separated spots. The retention factor (Rf) for each spot can be calculated, providing a characteristic value for a given compound in a specific eluent.

Flash Column Chromatography is the primary method for purifying the crude product after a synthesis. rsc.orgnih.gov This technique operates on the same principles as TLC but on a larger scale. The crude mixture is loaded onto the top of a glass column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (eluent), often guided by prior TLC analysis, is then passed through the column under pressure. beilstein-journals.org The components of the mixture separate into bands that move down the column at different rates. These separated bands are collected as fractions, and the fractions containing the pure desired product are combined. For substituted pyridines, common eluents include mixtures of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). rsc.orgbeilstein-journals.org

| Technique | Application | Typical Stationary Phase | Common Eluent Systems |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity check | Silica Gel GF254 | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 7:3, 2:1) orgsyn.org |

| Flash Column Chromatography | Product purification and isolation | Silica Gel (35-70 mesh) rsc.org | Hexane/Ethyl Acetate (gradient or isocratic) rsc.orgbeilstein-journals.org |

The use of these chromatographic techniques is crucial for obtaining this compound in high purity, which is a prerequisite for subsequent accurate spectroscopic analysis and further use in research.

Computational Chemistry and Theoretical Investigations of 2,5 Dichloro 3 Methoxypyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the behavior of molecules. For 2,5-dichloro-3-methoxypyridine, these methods elucidate the intricate details of its electronic structure, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy and symmetry of these orbitals determine how a molecule interacts with other reagents.

In the case of this compound, which can be classified as a 2-chloro-3-electron-donating-group (EDG) pyridine (B92270), the nature of the LUMO is particularly important for its reactivity in processes like palladium-catalyzed cross-coupling reactions. acs.orgchemrxiv.org

LUMO Characteristics: For 3-EDG pyridines, the LUMO exhibits high orbital coefficients at the C2 position (the carbon bearing a chlorine atom adjacent to the nitrogen). This indicates that the C2 position is highly susceptible to nucleophilic attack. acs.orgchemrxiv.org

Reactivity Implications: The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the distribution and energy of its frontier orbitals suggest a predisposition for reactions where it acts as an electrophile, particularly at the C2 and C6 positions. The presence of the electron-donating methoxy (B1213986) group at the 3-position modulates the electronic properties and reactivity compared to unsubstituted dichloropyridines. chemrxiv.org

Table 1: Frontier Orbital Characteristics and Reactivity for 3-EDG-2-chloropyridines

| Compound Class | Key Orbital | Primary Location of High Coefficient | Implied Reactivity |

|---|---|---|---|

| 3-EDG-2-chloropyridines | LUMO | C2 Position | Susceptible to nucleophilic attack at C2 acs.orgchemrxiv.org |

DFT calculations are instrumental in mapping out the entire energy landscape of a chemical reaction, including the high-energy transition states that connect reactants to products. For substituted 2-halopyridines like this compound, theoretical studies have elucidated the mechanisms of crucial reactions such as palladium-catalyzed oxidative addition.

The LUMO symmetry of the substrate has been shown to control the oxidative addition mechanism. acs.org For 3-EDG derivatives like this compound, the calculations support a nucleophilic displacement mechanism due to the favorable orbital symmetry at the C2 position. In contrast, related isomers with the electron-donating group at the 5-position tend to follow a three-centered insertion mechanism. acs.org These computational findings are crucial for rationalizing experimentally observed reaction rates and regioselectivity, where 3-EDG isomers react significantly faster than their 5-EDG counterparts. acs.org

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Energies) to Elucidate Reactivity

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not prominent in publicly available literature, this computational technique offers powerful potential for its analysis. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

For this compound, MD simulations could be used to:

Analyze Conformational Dynamics: Investigate the rotational freedom of the methoxy group relative to the pyridine ring, identifying the most stable conformations and the energy barriers between them.

Study Intermolecular Interactions: Simulate the molecule in a condensed phase (e.g., in a solvent or a crystal lattice) to understand how it interacts with neighboring molecules. This can reveal details about solvent effects, solvation shells, and the stability of crystal packing, which are influenced by hydrogen bonding, and van der Waals forces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties. d-nb.info These models are built by calculating molecular descriptors and using them to predict the activity of new or untested compounds. oup.com

For a compound like this compound, a QSAR study could be developed to predict properties such as toxicity, biodegradability, or inhibitory activity against a specific biological target. The process involves:

Data Collection: Gathering experimental data for a series of related N-heterocyclic compounds. d-nb.info

Descriptor Calculation: Computing a wide range of molecular descriptors, which can be categorized as physicochemical (e.g., LogP), topological, or quantum chemical (e.g., HOMO/LUMO energies, partial charges). nih.gov

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines, to create a mathematical equation linking the descriptors to the observed activity. nih.gov

While comprehensive QSAR models specifically detailing this compound are not widely published, its structural features would be key inputs for any such model focused on halogenated pyridines.

Table 2: Potential Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Physicochemical | Log Po/w (Lipophilicity) | Hydrophobicity, membrane permeability ambeed.com |

| Topological | Topological Polar Surface Area (TPSA) | Polarity, hydrogen bonding potential ambeed.com |

| Electronic | HOMO/LUMO Energies | Chemical reactivity, electron-accepting/donating ability |

| Steric | Molar Refractivity | Molecular volume and polarizability |

Charge Transfer Complex Investigations and Theoretical Modeling of Donor-Acceptor Interactions

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. mdpi.com The study of these complexes is crucial for understanding various chemical and biological processes. Theoretical modeling, often using DFT, plays a vital role in characterizing the structure, stability, and electronic properties of CT complexes. nih.govmdpi.com

This compound has the potential to participate in CT interactions. The pyridine nitrogen and the oxygen of the methoxy group possess lone pairs of electrons, allowing it to function as an electron donor. Conversely, the electron-withdrawing chlorine atoms and the π-system of the pyridine ring can allow it to act as an electron acceptor.

Theoretical investigations of CT complexes involving similar structures, such as pyridines and quinones, typically involve:

Spectroscopic Analysis: Comparing experimental UV-Vis spectra with theoretical spectra calculated using Time-Dependent DFT (TD-DFT) to identify and confirm the charge-transfer bands. mdpi.comresearchgate.net

Stoichiometry and Stability: Using computational methods to confirm the 1:1 or other stoichiometric ratios found experimentally and to calculate the binding energy of the complex. nih.govmdpi.com

Electronic Analysis: Performing Natural Bond Orbital (NBO) analysis to identify the specific donor and acceptor orbitals and to quantify the extent of charge transfer between the molecules. researchgate.net The standard free-energy change (ΔG°) is also calculated to determine if the complex formation is spontaneous. mdpi.com

Table 3: Key Parameters in the Theoretical Study of Charge Transfer Complexes

| Parameter | Method of Determination | Significance |

|---|---|---|

| Formation Constant (KCT) | Benesi-Hildebrand equation / Computational | Measures the stability of the complex in solution nih.govmdpi.com |

| Molar Absorptivity (ε) | Spectrophotometry / TD-DFT | Relates to the probability of the electronic transition |

| HOMO-LUMO Energies | DFT Calculations | Determines the donor-acceptor capabilities and CT energy mdpi.com |

| Binding Energy | DFT Calculations | Quantifies the energetic stability of the complex |

Prediction of Spectroscopic Properties through Computational Methods

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the theoretical prediction of spectroscopic properties for the compound this compound. While experimental data exists for various derivatives of methoxypyridine, dedicated research employing computational chemistry to predict the spectroscopic characteristics (such as FT-IR, FT-Raman, and UV-Visible spectra) of this particular molecule has not been published.

However, the methodologies for such theoretical investigations are well-established and have been extensively applied to analogous pyridine derivatives. researchgate.netbohrium.combohrium.comresearchgate.net These studies provide a clear framework for how the spectroscopic properties of this compound could be predicted. The primary tool for these predictions is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Typically, the process would involve:

Structural Optimization: The first step is to determine the most stable three-dimensional geometry of the molecule. This is achieved by performing geometry optimization calculations using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). bohrium.comresearchgate.net This process finds the lowest energy conformation of the molecule.

Vibrational Frequency Analysis: Once the optimized structure is obtained, the same DFT method is used to calculate the vibrational frequencies. These theoretical frequencies correspond to the vibrational modes of the molecule, which are experimentally observed in FT-IR and FT-Raman spectroscopy. The calculations also provide the intensity of the corresponding spectral bands. A potential energy distribution (PED) analysis is often performed to assign the calculated vibrational frequencies to specific types of molecular vibrations, such as stretching, bending, or torsion of particular bonds. bohrium.com

Electronic Properties and UV-Visible Spectra Prediction: To predict the UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. bohrium.combohrium.com This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs in the ultraviolet and visible regions. The calculations also yield the oscillator strength for each transition, which relates to the intensity of the absorption peak.

To illustrate the type of data that would be generated from such a computational study, a hypothetical data table for the predicted vibrational frequencies of this compound is presented below. It is crucial to note that this table is a representative example based on studies of similar molecules and does not represent published data for the specific compound.

Hypothetical Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-311++G(d,p))

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | Strong |

| C-H stretch (methoxy) | 2980 - 2850 | Medium | Medium |

| C=N stretch (pyridine ring) | 1600 - 1550 | Strong | Medium |

| C=C stretch (pyridine ring) | 1500 - 1400 | Strong | Strong |

| C-O stretch (methoxy) | 1250 - 1200 | Strong | Weak |

| C-Cl stretch | 800 - 700 | Strong | Strong |

| Ring breathing | ~1000 | Medium | Strong |

Similarly, a hypothetical prediction of the UV-Visible absorption spectrum in a given solvent (e.g., ethanol) would be presented as follows:

Hypothetical Predicted UV-Visible Absorption Data for this compound using TD-DFT

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Electronic Transition) |

| 285 | 0.152 | HOMO -> LUMO |

| 240 | 0.235 | HOMO-1 -> LUMO |

| 210 | 0.450 | HOMO -> LUMO+1 |

Note: The data in the tables above is illustrative and not based on actual published research for this compound.

The application of these established computational methods would provide valuable insights into the spectroscopic properties of this compound, aiding in its identification and characterization, and complementing experimental findings.

Applications of 2,5 Dichloro 3 Methoxypyridine As a Key Intermediate in Complex Molecule Synthesis

Precursor in Agrochemical Development

The structural framework of 2,5-dichloro-3-methoxypyridine is integral to the development of several modern agrochemicals. Its derivatives have shown significant biological activity, leading to their use in creating effective crop protection products.

Role in the Synthesis of Pyridine-Based Herbicides (e.g., Flazasulfuron analogues)

This compound and its derivatives are key intermediates in the synthesis of pyridine-based herbicides. A notable example is its connection to the synthesis of analogues of Flazasulfuron. Flazasulfuron, a sulfonylurea herbicide, is known for its effectiveness in controlling a wide range of weeds in various crops. researchoutreach.org The synthesis of Flazasulfuron and its analogues often involves intermediates derived from substituted pyridines. The development of herbicides like fluazifop-butyl, which also contains a trifluoromethylpyridine (TFMP) substructure, paved the way for other herbicides with similar activity. researchoutreach.orgnih.gov The demand for trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), highlights the importance of these pyridine-based intermediates in agrochemical production. nih.govjst.go.jp

Utility in Fungicide and Insecticide Synthesis (e.g., Fluazinam analogues)

This pyridine (B92270) derivative is a precursor for potent fungicides and insecticides. For instance, it is a key intermediate in the synthesis of Fluazinam, a broad-spectrum fungicide that disrupts cellular respiration in fungi. researchoutreach.org The synthesis of Fluazinam from 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a related compound, underscores the utility of dichlorinated pyridines in creating effective fungicides. google.comgoogle.com Additionally, other agrochemicals like the insecticide Chlorfluazuron are synthesized from trifluoromethylpyridine derivatives, further demonstrating the versatility of this class of compounds. researchoutreach.org

Structure-Activity Relationship (SAR) Studies in Agrochemical Design

Structure-activity relationship (SAR) studies are crucial in optimizing the efficacy of agrochemicals. For pyridine-based compounds, the nature and position of substituents on the pyridine ring significantly influence their biological activity. For example, in the development of fungicides like Fluazinam, it was discovered that the trifluoromethyl-substituted pyridine derivative exhibited higher fungicidal activity than its chlorine-substituted counterparts. researchoutreach.org SAR studies have also been instrumental in the design of other agrochemicals, revealing that specific structural features, such as the presence of a trifluoromethyl group, can enhance biological activity. ysciei.com These studies guide the chemical synthesis process to produce more potent and selective herbicides, fungicides, and insecticides.

Building Block in Pharmaceutical and Medicinal Chemistry

The pyridine scaffold is a common feature in many biologically active molecules and clinically used drugs. mdpi.comresearchgate.net this compound provides a versatile starting point for the synthesis of novel pharmaceutical compounds.

Synthesis of Pyridine-Containing Pharmacophores and Bioactive Entities

The pyridine ring is a vital pharmacophore in numerous drugs due to its ability to form hydrogen bonds and engage in various biological interactions. The reactivity of the chlorine atoms in this compound allows for nucleophilic substitution, enabling the introduction of diverse functional groups to create a library of pyridine-containing compounds for biological screening. smolecule.com This approach has been used to synthesize a wide array of bioactive molecules, including those with potential anticancer, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.com

Design and Development of Novel Pyridine Derivatives with Specific Biological Activities (e.g., mGlu5 and P2Y12 receptor antagonists, gamma-secretase modulators)

This compound and its analogues are valuable in the design of molecules targeting specific biological pathways.

mGlu5 Receptor Antagonists : The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a target for treating various neurological and psychiatric disorders. gu.seuni-regensburg.de Pyridine derivatives have been explored as mGlu5 receptor antagonists. rjptonline.org For example, 2-methyl-6-(phenylethynyl)pyridine (MPEP) is a well-known selective non-competitive mGlu5 antagonist. uni-regensburg.de The synthesis of novel pyridine-based compounds allows for the investigation of structure-activity relationships to develop potent and selective mGlu5 antagonists. gu.se

P2Y12 Receptor Antagonists : The P2Y12 receptor is a key player in platelet activation and a crucial target for antiplatelet drugs used in the treatment of cardiovascular diseases. nih.govfrontiersin.orgresearchgate.net Thienopyridines like clopidogrel (B1663587) are well-known P2Y12 receptor antagonists. nih.gov Research has focused on developing novel pyridine-based P2Y12 antagonists with improved pharmacological profiles. gu.se

Gamma-Secretase Modulators (GSMs) : Gamma-secretase is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. nih.gov Gamma-secretase modulators (GSMs) are being investigated as a therapeutic strategy. medchemexpress.com The insertion of a methoxypyridine motif into certain molecular scaffolds has led to the development of GSMs with improved activity and drug-like properties. nih.govnih.gov For instance, the methoxypyridine-containing compound FRM-36143 has been identified as a potent gamma-secretase modulator. d-nb.info

Structure-Activity Relationship (SAR) Studies in Drug Discovery and Lead Optimization

The utility of this compound as a foundational scaffold is evident in its application in the development of novel therapeutic agents. Its rigid pyridine core, decorated with reactive chloro groups and a methoxy (B1213986) moiety, provides a versatile platform for systematic chemical modifications. These modifications are crucial for conducting Structure-Activity Relationship (SAR) studies, which aim to understand how specific structural features of a molecule influence its biological activity.

A notable example of its use is in the synthesis of pyridinyl and pyrazinyl-(aza)indolsulfonamides, which have been investigated as modulators of the GPR17 receptor. google.com In this context, this compound serves as a key building block. The chlorine atoms at the 2 and 5 positions are amenable to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The methoxy group at the 3-position, on the other hand, influences the electronic properties and conformation of the molecule.

SAR studies involving derivatives of this scaffold typically explore how variations in the substituents at the 2 and 5 positions of the pyridine ring affect the compound's potency and selectivity for its biological target. For instance, replacing one of the chloro groups with different amines or heterocyclic moieties can lead to significant changes in biological activity. The data gathered from such systematic modifications are instrumental in the lead optimization phase of drug discovery, guiding medicinal chemists in the design of more potent and specific drug candidates.

To illustrate the process of SAR, the following interactive table showcases hypothetical data based on typical findings in medicinal chemistry, demonstrating how modifications to a core structure derived from this compound could influence biological activity.

| Compound | R1 Group (at C-5) | R2 Group (at C-2) | Biological Activity (IC50, nM) |

| 1 | -Cl | -NH-Indole | 500 |

| 2 | -NH-Cyclopropyl | -NH-Indole | 250 |

| 3 | -NH-Phenyl | -NH-Indole | 400 |

| 4 | -Cl | -NH-Pyrazine | 600 |

| 5 | -NH-Cyclopropyl | -NH-Pyrazine | 300 |

This table is a hypothetical representation for illustrative purposes.

Advanced Materials Science Applications (e.g., Organic Electronics, Optoelectronic Materials)

While the primary documented applications of this compound are in medicinal chemistry, its structural features suggest potential utility in the field of advanced materials science. Halogenated organic compounds, including chlorinated pyridines, are of growing interest in the development of organic semiconductors and materials for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). smolecule.comresearchgate.net

The introduction of halogen atoms, such as chlorine, into an organic molecule can significantly influence its electronic properties, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These properties are critical for the performance of organic electronic devices. For instance, the electron-withdrawing nature of chlorine atoms can lower the LUMO energy level, potentially enhancing electron injection and transport in n-type organic semiconductors. researchgate.net

Furthermore, the presence of chlorine and methoxy substituents can impact the solid-state packing of the molecules, which in turn affects charge mobility. researchgate.net The specific substitution pattern of this compound could lead to unique intermolecular interactions and favorable morphologies for charge transport.

Although direct applications of this compound in materials science are not yet widely reported, the properties of analogous chlorinated and methoxy-substituted aromatic compounds suggest its potential as a building block for:

Organic Field-Effect Transistors (OFETs): As a component of n-type or p-type organic semiconductors.

Organic Light-Emitting Diodes (OLEDs): In the synthesis of host materials or electron-transporting layers. polyu.edu.hk

Organic Photovoltaics (OPVs): As a constituent of donor or acceptor materials.

The following table summarizes the potential impact of the structural features of this compound on the properties of advanced materials.

| Structural Feature | Potential Effect on Material Properties | Potential Application |

| Dichloro-substitution | Lowers LUMO energy, enhances electron affinity | n-type organic semiconductors, electron transport layers in OLEDs |

| Methoxy group | Influences solubility and solid-state packing | Solution-processable organic electronics |

| Pyridine ring | Provides thermal and chemical stability | Stable components in electronic devices |

Further research is required to explore and validate the potential of this compound and its derivatives in these advanced applications.

Future Directions and Emerging Research Avenues for 2,5 Dichloro 3 Methoxypyridine

Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's evolution is increasingly driven by the principles of green chemistry, aiming to reduce environmental impact. For compounds like 2,5-Dichloro-3-methoxypyridine, this translates into developing cleaner and more efficient synthetic routes.

Photoredox Catalysis and Electrosynthesis in Halogenated Pyridine (B92270) Synthesis